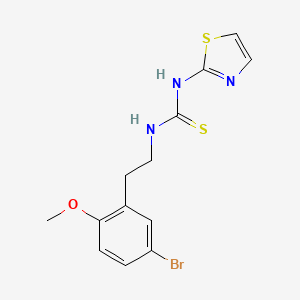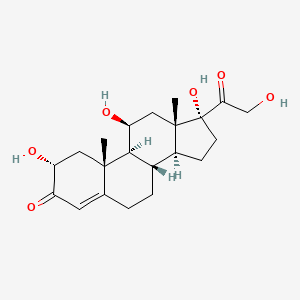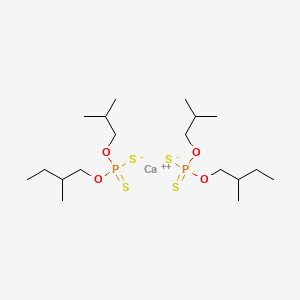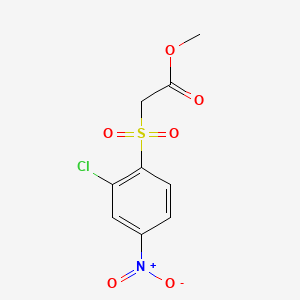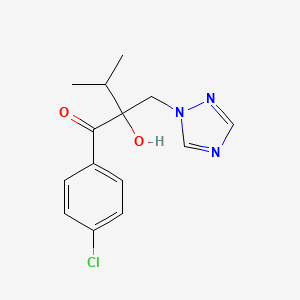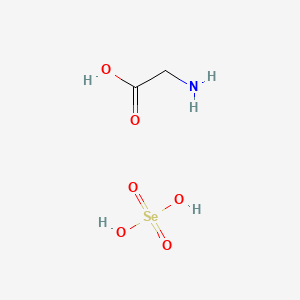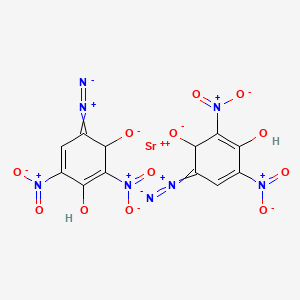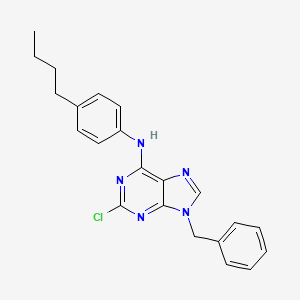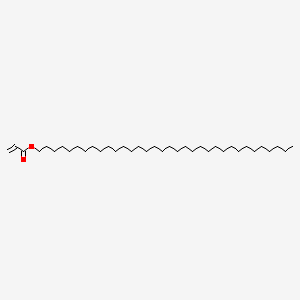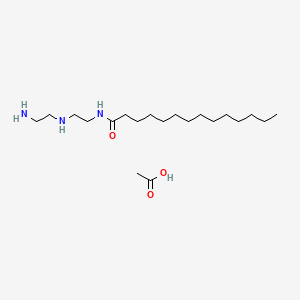
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is a chemical compound with the molecular formula C22H48N4O3 It is known for its unique structure, which includes a myristamide group linked to an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.
Solvents: Organic solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amides.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve organic solvents and mild temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of simpler amides and amines.
Substitution: Formation of substituted amides and secondary amines.
Aplicaciones Científicas De Investigación
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular membranes and proteins. The compound’s aminoethyl groups facilitate binding to specific molecular targets, leading to alterations in cellular processes. Pathways involved may include signal transduction and membrane permeability modulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-Aminoethyl)amino)ethyl)stearamide monoacetate
- N-(2-((2-Aminoethyl)amino)ethyl)oleamide monoacetate
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
94113-40-3 |
|---|---|
Fórmula molecular |
C18H39N3O.C2H4O2 C20H43N3O3 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4) |
Clave InChI |
CHXXMRQMCKXMMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


